4-ethyl-3,5-bis(4-methoxyphenyl)-1-phenyl-1H-pyrazole
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Overview
Description
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.
Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate: Contains similar functional groups but has a different core structure.
1-(3-ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and the pyrazole core
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-ethyl-3,5-bis(4-methoxyphenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C25H24N2O2/c1-4-23-24(18-10-14-21(28-2)15-11-18)26-27(20-8-6-5-7-9-20)25(23)19-12-16-22(29-3)17-13-19/h5-17H,4H2,1-3H3 |
InChI Key |
QSTKXPVLPHSVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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